molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No. B194979
Key on ui cas rn: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
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Patent
US04435397

Procedure details

5-Hydroxy-3,4-dihydro-2-quinoline (prepared in three steps from cyclohexane-1,3-dione and acrylonitrile) is allowed to react with epichlorohydrin to give 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone [J. Med. Chem. 17,529 (1974)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2[C:8]([OH:12])=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:3](=[O:4])[CH2:2]1.[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl>>[O:17]1[CH2:16][CH:15]1[CH2:13][O:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]2[C:7]=1[CH2:1][CH2:2][C:3](=[O:4])[NH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)NC2=C1C(=CC=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C3CCC(NC3=CC=C2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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